
5-Chloro-3-(morpholin-4-ylsulfonyl)pyridin-2-amine
説明
科学的研究の応用
Synthesis and Chemical Properties
- 5-Chloro-3-(morpholin-4-ylsulfonyl)pyridin-2-amine has been used in the synthesis of various heterocyclic compounds. For instance, it played a role in the synthesis of 7-(1-pyrrolidinyl)-1,2,4-triazolo[4,3-b]pyridazines, showcasing its utility in generating compounds with potential biological activities (Peet, 1984).
Reactions with Organometallic Compounds
- It has been involved in reactions with Grignard reagents and diorganyl-magnesium compounds, leading to the formation of azabicyclo[3.1.0]hexane diastereomers, indicating its versatility in complex organic synthesis processes (Butz & Vilsmaier, 1993).
Kinetic Studies
- The compound has also been a subject in kinetic studies, particularly in the reactions of nitropyridines with morpholine, highlighting its importance in understanding reaction mechanisms and kinetics (Hamed, 1997).
Biological Evaluation
- In biological contexts, it has been used in the synthesis of analogs like 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazoles, where these derivatives were evaluated as analgesic agents, indicating its potential in medicinal chemistry applications (Aggarwal et al., 2020).
Complex Formation
- Additionally, it has been used in the synthesis of pyridocarbazoles and their reactions with secondary amines, which has implications for the formation of complex molecular structures (Stadlbauer et al., 2004).
Novel Synthesis Methods
- It plays a role in novel synthesis methods, such as in the one-pot access to pyrindines and tetrahydroquinolines, demonstrating its applicability in streamlined and efficient synthetic procedures (Yehia et al., 2002).
作用機序
The sulfonyl group attached to the morpholine ring could potentially increase the compound’s reactivity, allowing it to interact with its targets more effectively. The pyridin-2-amine moiety could potentially form hydrogen bonds with its target, influencing the compound’s mode of action .
As for the compound’s pharmacokinetics, factors such as its molecular weight, polarity, and the presence of functional groups like the sulfonyl group could influence its absorption, distribution, metabolism, and excretion (ADME) properties .
The compound’s action could be influenced by various environmental factors, including pH, temperature, and the presence of other molecules in its environment. For example, the compound’s stability and reactivity could be affected by the pH of its environment .
生化学分析
Biochemical Properties
5-Chloro-3-(morpholin-4-ylsulfonyl)pyridin-2-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with carbonic anhydrase isoenzymes, which are involved in several physiological processes . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to changes in the biochemical pathways regulated by these enzymes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling pathways, leading to altered gene expression profiles and metabolic states in cells . These changes can result in varied cellular responses, including changes in cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can cause conformational changes in the target biomolecule, affecting its function. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins . These interactions can lead to changes in the expression levels of various genes, thereby altering cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in sustained changes in cellular functions, including alterations in cell signaling and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enzyme inhibition and modulation of cellular functions. At higher doses, it can cause toxic or adverse effects . These threshold effects are important for determining the safe and effective dosage range for this compound in various applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate these pathways, leading to changes in metabolic flux and metabolite levels . For example, its interaction with carbonic anhydrase isoenzymes can affect the bicarbonate buffering system, which is crucial for maintaining pH balance in cells and tissues.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. These interactions can influence its localization and accumulation in specific cellular compartments . Understanding these transport mechanisms is crucial for optimizing the delivery and efficacy of this compound in therapeutic applications.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications . These localization patterns can influence its interactions with other biomolecules and its overall efficacy in modulating cellular functions.
特性
IUPAC Name |
5-chloro-3-morpholin-4-ylsulfonylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O3S/c10-7-5-8(9(11)12-6-7)17(14,15)13-1-3-16-4-2-13/h5-6H,1-4H2,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZFAGPOUDDPFKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=C(N=CC(=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{4,5-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}methanol](/img/structure/B1449569.png)
![tert-Butyl 3-amino-2-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1449572.png)
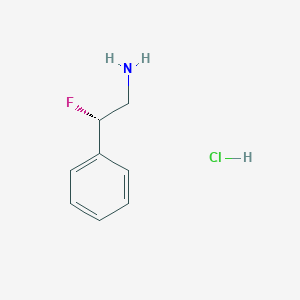

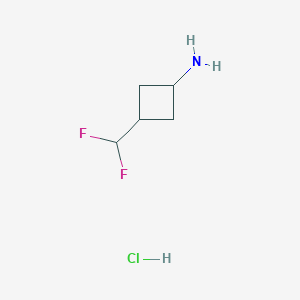
![(S)-Ethyl (7-amino-6,7,8,9-tetrahydro-pyrido-[1,2-a]indol-10-yl)acetate hydrochloride](/img/structure/B1449580.png)
![4,5,6,7-Tetrahydroisoxazolo[4,3-c]pyridine hydrochloride](/img/structure/B1449581.png)
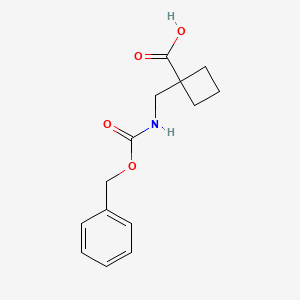



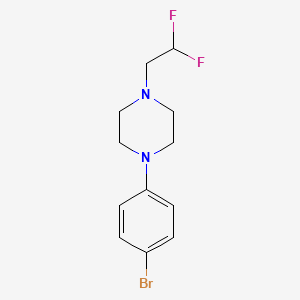
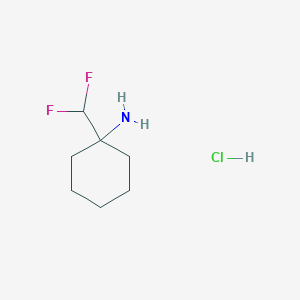
![[1-(Butane-1-sulfonyl)pyrrolidin-3-yl]methanamine hydrochloride](/img/structure/B1449591.png)
